(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid
Description
(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-10(2)16(17(22)23)20-14(21)9-8-13-18-12-7-5-6-11(3)15(12)19-13/h5-7,10,16H,4,8-9H2,1-3H3,(H,18,19)(H,20,21)(H,22,23)/t10-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSBQDWZQUOGPF-QFYYESIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCC1=NC2=C(C=CC=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCC1=NC2=C(C=CC=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the Propanoylamino Group: This step involves the reaction of the benzimidazole derivative with a suitable acylating agent to introduce the propanoylamino group.
Incorporation of the Pentanoic Acid Moiety: The final step includes the coupling of the intermediate with a suitable amino acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are used as ligands in catalytic reactions.
Material Science: These compounds are explored for their potential in creating new materials with unique properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical studies.
Protein Interaction Studies: It can be used to study protein-ligand interactions due to its complex structure.
Medicine
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties.
Anticancer Research: This compound can be explored for its potential anticancer activities.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The benzimidazole ring can bind to DNA, proteins, and enzymes, disrupting their normal function. This interaction can inhibit enzyme activity, interfere with DNA replication, or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: An anthelmintic agent with a similar benzimidazole core.
Albendazole: Another benzimidazole derivative used as an antiparasitic agent.
Uniqueness
(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a pentanoic acid moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
